molecular formula C19H23NO5 B11162084 N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline

N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline

Cat. No.: B11162084
M. Wt: 345.4 g/mol
InChI Key: XYIXRUSSFODCSE-UHFFFAOYSA-N
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Description

N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline is a synthetic compound that belongs to the class of benzo[c]chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c]chromene core, which is a fused ring system containing both benzene and chromene rings, and a norvaline moiety, which is an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzo[c]chromene core can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group on the benzo[c]chromene core can be reduced to form an alcohol.

    Substitution: The hydroxyl group on the benzo[c]chromene core can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and nucleophiles such as amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline involves its interaction with specific molecular targets and pathways. For example, as a potential phosphodiesterase II inhibitor, it may exert its effects by inhibiting the breakdown of cyclic nucleotides, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can result in various physiological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the benzo[c]chromene core with the norvaline moiety, potentially enhancing its biological activity and therapeutic potential.

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)methylamino]pentanoic acid

InChI

InChI=1S/C19H23NO5/c1-2-5-15(18(22)23)20-10-14-16(21)9-8-12-11-6-3-4-7-13(11)19(24)25-17(12)14/h8-9,15,20-21H,2-7,10H2,1H3,(H,22,23)

InChI Key

XYIXRUSSFODCSE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O

Origin of Product

United States

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